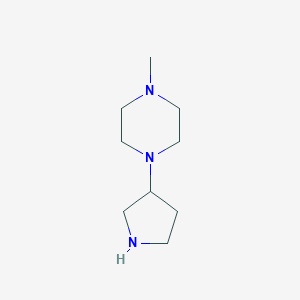

1-Methyl-4-(pyrrolidin-3-yl)piperazine

Overview

Description

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the CAS Number: 202991-92-2 . It has a molecular weight of 169.27 . It is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Methyl-4-(pyrrolidin-3-yl)piperazine is 1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a stable compound under normal temperatures and pressures . It is incompatible with strong oxidizing agents and carbon dioxide .Scientific Research Applications

Pharmaceutical Research Antitumor Agents

1-Methyl-4-(pyrrolidin-3-yl)piperazine is utilized as a reagent in the synthesis of Wee1 inhibitors, which are explored for their potential as antitumor agents. Wee1 is a kinase that plays a role in cell cycle regulation, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Catalyst in Condensation Reactions

This compound serves as an excellent catalyst for various condensation reactions, which are fundamental processes in organic synthesis. Condensation reactions involve the joining of two molecules with the loss of a small molecule and are crucial in the formation of many complex organic compounds .

Synthetic Applications Building Block

As a building block, 1-Methyl-4-(pyrrolidin-3-yl)piperazine is employed in several synthetic applications. Its structure allows it to be incorporated into more complex molecules, contributing to the diversity of synthetic routes in chemical synthesis .

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine scaffold of this compound is valuable in the design of SARMs, which are drugs that can mimic the effects of testosterone. These are being developed for various therapeutic applications, including muscle wasting diseases and osteoporosis .

Intermediate in Chemical Synthesis

It acts as an intermediate in chemical synthesis, meaning it is a compound that forms in the middle stage of a chemical reaction and is then used to synthesize other compounds. This role is essential for creating complex molecules from simpler ones .

Pharmacokinetic Profile Modification

Researchers have used derivatives of 1-Methyl-4-(pyrrolidin-3-yl)piperazine to modify the pharmacokinetic profile of drugs. This involves altering how a drug is absorbed, distributed, metabolized, and excreted from the body to improve its therapeutic effects .

Safety and Hazards

This compound is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Methyl-4-(pyrrolidin-3-yl)piperazine are not mentioned in the search results, it is noted that pyrrolidine compounds have significant potential in drug discovery . Further modifications and investigations into how the chiral moiety influences kinase inhibition are suggested .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4-(pyrrolidin-3-yl)piperazine is the muscle membrane GABA receptors . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-Methyl-4-(pyrrolidin-3-yl)piperazine binds directly and selectively to these GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . This action is mediated by its agonist effects upon the inhibitory GABA receptor .

Biochemical Pathways

The interaction of 1-Methyl-4-(pyrrolidin-3-yl)piperazine with GABA receptors affects the GABAergic neurotransmission pathway This pathway is primarily responsible for reducing neuronal excitability throughout the nervous system

Pharmacokinetics

The physicochemical properties of pyrrolidine compounds, a class to which 1-methyl-4-(pyrrolidin-3-yl)piperazine belongs, have been noted to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .

Result of Action

The molecular and cellular effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine’s action primarily involve the induction of flaccid paralysis due to its interaction with GABA receptors . This results in a decrease in neuronal excitability throughout the nervous system .

Action Environment

It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius

properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562384 | |

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

CAS RN |

202991-92-2 | |

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.